![molecular formula C19H24N4O3S2 B2581297 Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate CAS No. 886907-78-4](/img/structure/B2581297.png)
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate
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Overview
Description
“Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C21H25FN4O3S . It is a dark yellow solid .
Synthesis Analysis
The synthesis of this compound has been reported in a study . The yield was 68% (0.40 g). The compound was recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy shows peaks at 3611, 1719 (C=O), 1652, 1441, 1325, 1178 cm-1 . 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) data are also available .Physical And Chemical Properties Analysis
This compound is a dark yellow solid with a melting point of 183–185 °C . Its molecular weight is 432.51.Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds related to ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate have been synthesized and evaluated for their antimicrobial activities. A series of compounds synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-pyridine-3-carboxylate showed significant antimicrobial activity, highlighting the potential of these compounds in addressing microbial resistance (El‐Kazak & Ibrahim, 2013). Another study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives demonstrated their antibacterial and antifungal activities, showing that all synthesized compounds had a significant biological activity against tested microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, leading to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds, especially ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, showed promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).
Antiproliferative Activity
A study on thiophene and thienopyrimidine derivatives showed that these compounds exhibited antiproliferative activity against breast and colon cancer cell lines. The most potent compounds in this study demonstrated remarkable activity, indicating the potential application of these derivatives in cancer treatment (Ghorab et al., 2013).
Mechanism of Action
Target of Action
The primary target of Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate is Topoisomerase 1 (Top1). Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .
Mode of Action
This compound: interacts with its target by inhibiting the activity of Top1. It has shown superior inhibitory activity at a concentration of 10 μM when compared with the powerful natural Top1-inhibitor camptothecin .
Biochemical Pathways
The compound affects the DNA replication pathway. By inhibiting Top1, it prevents the normal unwinding and rewinding of DNA strands, which is crucial for DNA replication and transcription
Result of Action
The molecular and cellular effects of This compound’s action are the inhibition of Top1 activity. This results in the disruption of DNA replication and transcription, which can lead to cell death .
properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S2/c1-3-14-20-19-23(21-14)17(24)16(28-19)15(13-6-5-11-27-13)22-9-7-12(8-10-22)18(25)26-4-2/h5-6,11-12,15,24H,3-4,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCOMMGUPURAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCC(CC4)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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